molecular formula C21H15ClN2OS2 B2846438 4-Chlorobenzyl 5-(4,5-dihydronaphtho[1,2-b]thiophen-2-yl)-1,3,4-oxadiazol-2-yl sulfide CAS No. 478033-57-7

4-Chlorobenzyl 5-(4,5-dihydronaphtho[1,2-b]thiophen-2-yl)-1,3,4-oxadiazol-2-yl sulfide

Cat. No. B2846438
CAS RN: 478033-57-7
M. Wt: 410.93
InChI Key: RTMZJWIQVWMQKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chlorobenzyl 5-(4,5-dihydronaphtho[1,2-b]thiophen-2-yl)-1,3,4-oxadiazol-2-yl sulfide is a useful research compound. Its molecular formula is C21H15ClN2OS2 and its molecular weight is 410.93. The purity is usually 95%.
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Scientific Research Applications

Aphicidal Activity

Aphids, commonly known as plant lice, are notorious pests that damage crops by feeding on plant sap. The title compound exhibits significant aphicidal activity, inhibiting the growth of aphid species such as Sitobion miscanthi (inhibition rate: 74.1%) and Schizaphis graminum (77.5%). This finding suggests its potential as an eco-friendly alternative for aphid control agents in agriculture .

Antifungal Properties

The compound also demonstrates antifungal activity against Pythium aphanidermatum (62.0%). This property makes it relevant for managing fungal diseases in plants. By inhibiting fungal growth, it could contribute to sustainable crop protection strategies .

Medicinal Applications

Substituted triazine compounds, including this one, have attracted attention as potential medicines. While further research is needed, the compound’s structure and properties may offer insights for drug development. For instance, hexahydro-1,3,5-triazine derivatives have been explored as anticonvulsants, antimicrobials, and anticancer agents .

Agrochemical Potential

Triazines are essential components of agrochemicals. The electron-withdrawing group NO2 plays a crucial role in insecticidal properties. By understanding the structure-activity relationships, researchers can design novel insecticides and herbicides. The benzyl group, present in this compound, has exhibited outstanding activities in other contexts .

Structural Insights

The crystal structure of this compound reveals a benzene ring and a 1,3,5-triazine ring. The arrangement of atoms and hydrogen bonding interactions provides valuable information for future design and synthesis efforts .

Challenges and Opportunities

Despite its promising properties, resistance and cross-resistance remain challenges in the field. Researchers must balance efficacy with sustainability to develop effective pest control strategies .

properties

IUPAC Name

2-[(4-chlorophenyl)methylsulfanyl]-5-(4,5-dihydrobenzo[g][1]benzothiol-2-yl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClN2OS2/c22-16-9-5-13(6-10-16)12-26-21-24-23-20(25-21)18-11-15-8-7-14-3-1-2-4-17(14)19(15)27-18/h1-6,9-11H,7-8,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTMZJWIQVWMQKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C3=CC=CC=C31)SC(=C2)C4=NN=C(O4)SCC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chlorobenzyl 5-(4,5-dihydronaphtho[1,2-b]thiophen-2-yl)-1,3,4-oxadiazol-2-yl sulfide

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